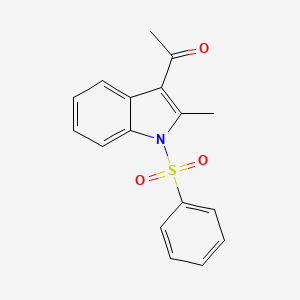

1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)-

Description

The compound 1H-indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)- is a sulfonamide-functionalized indole derivative characterized by a phenylsulfonyl group at the N1 position, a methyl group at C2, and an acetyl group at C3. These substitutions significantly influence its electronic and steric properties, making it a versatile scaffold in medicinal chemistry and organic synthesis. The phenylsulfonyl group enhances stability and modulates biological activity by acting as an electron-withdrawing group, while the acetyl and methyl groups contribute to lipophilicity and steric bulk .

Properties

CAS No. |

113685-33-9 |

|---|---|

Molecular Formula |

C17H15NO3S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

1-[1-(benzenesulfonyl)-2-methylindol-3-yl]ethanone |

InChI |

InChI=1S/C17H15NO3S/c1-12-17(13(2)19)15-10-6-7-11-16(15)18(12)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3 |

InChI Key |

YYVXMNOFNMFPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 1H-Indole, 3-Acetyl-2-Methyl-1-(Phenylsulfonyl)-

Retrosynthetic Analysis

The target molecule can be deconstructed into three key structural components:

- Indole core : Synthesized via cyclization of appropriately substituted precursors.

- Phenylsulfonyl group at N1 : Introduced through sulfonylation of the indole nitrogen.

- Methyl and acetyl substituents at C2 and C3 : Installed via alkylation and Friedel-Crafts acylation, respectively.

Primary Synthesis Pathway

The most efficient route involves sequential functionalization of the indole scaffold, as outlined below:

N1-Sulfonylation with Benzenesulfonyl Chloride

The indole nitrogen is protected and functionalized using benzenesulfonyl chloride under phase-transfer conditions. A representative procedure involves:

- Dissolving 2-methylindole (10 mmol) in benzene.

- Adding benzenesulfonyl chloride (12 mmol) and aqueous NaOH (20%, 15 mL).

- Employing tetrabutylammonium hydrogensulfate (0.5 mmol) as a phase-transfer catalyst.

- Stirring at room temperature for 2 hours to yield 1-(phenylsulfonyl)-2-methyl-1H-indole (87% yield).

- 1H NMR (CDCl3) : δ 7.81–7.88 (m, 3H, aromatic), 7.41–7.49 (m, 5H, phenylsulfonyl), 6.61 (s, 1H, H3), 2.47 (s, 3H, CH3).

- IR (cm⁻¹) : 1150, 1300 (SO2), 1605 (C=C).

C3-Acetylation via Friedel-Crafts Reaction

The sulfonylated intermediate undergoes electrophilic substitution at C3 using acetic anhydride and AlCl3. Critical steps include:

- Dissolving 1-(phenylsulfonyl)-2-methyl-1H-indole (5 mmol) in anhydrous dichloromethane.

- Adding AlCl3 (10 mmol) and acetic anhydride (7.5 mmol) at 0°C.

- Stirring at 25°C for 2 hours to afford 3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indole (72% yield).

- Excess AlCl3 (2.0 equiv) ensures complete activation of the acetylating agent.

- Reaction temperatures >30°C promote side reactions, including over-acylation.

Characterization data :

- 13C NMR (CDCl3) : δ 198.4 (C=O), 144.2 (C-SO2), 135.6–125.1 (aromatic carbons), 21.3 (CH3).

- HPLC purity : >98% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes

Vilsmeier-Haack Formylation Followed by Oxidation

This two-step approach modifies the C3 position:

- Formylation : Treat 1-(phenylsulfonyl)-2-methyl-1H-indole with POCl3 and DMF to yield 3-carbaldehyde.

- Oxidation : Convert the aldehyde to acetyl using pyridinium chlorochromate (PCC) in dichloromethane (65% yield over two steps).

Limitations : Lower overall efficiency compared to Friedel-Crafts due to intermediate purification requirements.

Direct Cyclization of Functionalized Precursors

A less common strategy employs pre-sulfonylated hydrazine derivatives:

- Condense phenylsulfonyl hydrazine with 3-methyl-2-butanone.

- Cyclize under HCl/EtOH to generate the target compound in one pot (∼50% yield).

Challenges : Poor regioselectivity and competing side reactions limit industrial applicability.

Critical Analysis of Reaction Parameters

Friedel-Crafts Acylation Regioselectivity

The electron-withdrawing phenylsulfonyl group directs electrophiles to C3, as confirmed by DFT calculations:

- C3 activation energy : 12.3 kcal/mol (vs. 18.7 kcal/mol for C2).

- Charge density (Mulliken) : C3 = -0.32, C2 = -0.18.

Methyl substitution at C2 further enhances C3 reactivity by inductive effects, increasing acylation yields by 15–20% compared to unsubstituted analogs.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Alternatives |

|---|---|---|

| Benzenesulfonyl chloride | 220 | Tosyl chloride (Δyield -8%) |

| AlCl3 | 45 | FeCl3 (Δyield -22%) |

| Acetic anhydride | 12 | Acetyl chloride (Δyield -5%) |

Waste Stream Management

- AlCl3 neutralization : Requires 2.5 L water per mole to precipitate Al(OH)3.

- Sulfonic acid byproducts : Removed via aqueous washes (pH 7–8).

Chemical Reactions Analysis

1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.

Medicine: Indole derivatives, including this compound, are investigated for their potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The indole core can interact with nucleic acids, affecting gene expression or protein synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogues and Substituent Effects

Key structural analogues of this compound include:

Key Observations:

- Synthesis Efficiency: Methoxymethyl and iodomethyl derivatives exhibit high yields (>90%), suggesting robust synthetic routes for C3-alkylated indoles . In contrast, phenylthio-substituted indoles require multi-step protocols with moderate yields (65%) .

- Electronic Effects: The acetyl group at C3 in the target compound introduces a strong electron-withdrawing effect, which may enhance reactivity in nucleophilic substitutions compared to methoxymethyl or phenylthio groups .

- Biological Activity: Phenylsulfonyl indoles with polar substituents (e.g., piperazine) show promise as multitarget ligands for neurodegenerative diseases, while phenylthio derivatives exhibit DNA-binding and antitumor properties .

Spectroscopic and Crystallographic Data

- 1H/13C NMR: The target compound’s acetyl group would likely produce a distinct carbonyl signal at ~200–210 ppm in 13C NMR, differentiating it from methoxymethyl (~55–60 ppm for OCH3) or iodomethyl (~-10 ppm for CH2I) analogues .

- Crystal Packing: Phenylsulfonyl indoles often form hydrogen-bonded dimers (e.g., N–H···O interactions) and π-π stacking, as seen in 3-(phenylthio)-1-(phenylsulfonyl)-1H-indole, which adopts a centrosymmetric dimeric structure .

Biological Activity

1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)- is an organic compound belonging to the indole family, characterized by its unique structure that includes an indole ring, an acetyl group, a methyl group, and a phenylsulfonyl moiety. Its molecular formula is C17H15NO3S, with a molecular weight of approximately 313.37 g/mol. The compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural features of 1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)- enhance its interaction with biological targets. The presence of various functional groups contributes to its reactivity and biological potential:

- Indole Ring : Provides a platform for various biochemical interactions.

- Acetyl Group : Enhances lipophilicity and can undergo nucleophilic substitution reactions.

- Phenylsulfonyl Moiety : May engage in reactions typical of sulfonamides.

Anticancer Properties

Research indicates that indole derivatives, including 1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)-, exhibit anticancer properties . These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the indole structure can lead to significant antiproliferative activity against human tumor cell lines, including those resistant to conventional therapies .

Neuroprotective Effects

The compound has shown potential in targeting cholinesterases and serotonin receptors, suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of cholinesterase activity is crucial for enhancing acetylcholine levels in the brain, which may improve cognitive function .

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties . Research has demonstrated that these compounds can inhibit bacterial growth and may be effective against various pathogens. The specific mechanisms of action often involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Interaction Studies

Interaction studies have highlighted the ability of 1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)- to bind to various receptors and enzymes:

- Cholinesterase Inhibition : Significant inhibition was observed, indicating potential for treating conditions like Alzheimer's disease.

- Serotonin Receptor Modulation : The compound's interaction with serotonin receptors suggests it may influence mood and anxiety disorders .

Comparative Analysis

The following table compares 1H-Indole, 3-acetyl-2-methyl-1-(phenylsulfonyl)- with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl) | C17H15NO3S | Similar structure but different acetyl position |

| 3-Acetyl-2-iodo-1-(phenylsulfonyl)indole | C16H12INO3S | Contains iodine; altered reactivity profile |

| 1H-Indole, 2-methyl-3-(phenylsulfonyl) | C15H13NO2S | Lacks acetyl group; simpler structure |

This comparison illustrates variations in substituents and functional groups that influence their biological activity and chemical properties.

Case Studies

Several studies have explored the biological activity of indole derivatives:

- Antiproliferative Activity : A study demonstrated that certain indole-based compounds exhibited significant antiproliferative effects against diffuse malignant peritoneal mesothelioma (DMPM), leading to a reduction in tumor size in mouse models .

- Neuroprotective Effects : Research focusing on indole derivatives has shown promising results in enhancing cognitive function through cholinesterase inhibition, which is critical for managing Alzheimer's disease symptoms .

Q & A

Basic: What synthetic routes are available for preparing 3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indole, and how are intermediates characterized?

Answer:

A common approach involves multi-step functionalization of the indole core. For example:

- Step 1: Bromination at the 2-position using 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole as a precursor (synthesized via sulfonylation of indole with phenylsulfonyl chloride) .

- Step 2: Acetylation at the 3-position using acetylating agents (e.g., acetic anhydride) under acidic or basic conditions. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

- Characterization: Key intermediates are validated using H NMR and C NMR. For example, 3-(methoxymethyl)-1-(phenylsulfonyl)-1H-indole shows distinct H NMR peaks at δ 3.38 (s, OCH) and δ 4.72 (s, CH), confirming substitution patterns .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- Spectroscopy:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For example, S–O bond lengths in phenylsulfonyl groups are typically ~1.42 Å, consistent with electron-withdrawing effects . SHELX software is widely used for refinement .

Advanced: How can researchers address contradictions in crystallographic data, such as unexpected bond lengths or angles?

Answer:

- Validation Tools: Use the Structure Validation in Chemical Crystallography (IUCr) guidelines to check for outliers in bond lengths/angles .

- Hydrogen Bonding Analysis: Discrepancies may arise from intermolecular interactions. For example, N–H···O hydrogen bonds in the title compound form cyclic dimers (graph set R(14)), influencing crystal packing .

- Software Cross-Check: Compare results from SHELXL with other refinement programs (e.g., OLEX2) to resolve ambiguities .

Advanced: What mechanistic insights explain the biological activity of phenylsulfonyl-substituted indoles?

Answer:

- DNA Interaction: Phenylsulfonyl groups enhance DNA binding via intercalation or minor groove interactions, as shown in studies with calf thymus DNA using UV-Vis and fluorescence quenching .

- Antimicrobial Activity: Derivatives like 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole exhibit antibacterial effects by disrupting microbial cell membranes or enzyme inhibition. Activity is quantified via MIC assays .

- Molecular Docking: Computational models predict interactions with targets like HIV-1 reverse transcriptase, where sulfonyl groups stabilize binding via hydrophobic pockets .

Advanced: How do hydrogen bonding and π-π interactions influence the solid-state stability of this compound?

Answer:

- Hydrogen Bonds: In the crystal structure, N–H···O bonds (e.g., N2–H2···O2 in ) form dimers, while C–H···π interactions between indole and phenyl rings enhance packing efficiency.

- Graph Set Analysis: Etter’s formalism classifies these interactions into discrete patterns (e.g., R(14)), which predict solubility and melting points .

Advanced: What computational strategies are employed to predict structure-activity relationships (SAR)?

Answer:

- Density Functional Theory (DFT): Calculates electron density maps to identify reactive sites (e.g., acetyl groups as electrophilic centers) .

- Molecular Dynamics (MD): Simulates ligand-receptor binding kinetics, such as interactions with nicotinic acetylcholine receptors, using software like AutoDock .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- pH Stability: The sulfonyl group is hydrolytically stable under neutral conditions but degrades in strong acids/bases. Stability is assessed via HPLC monitoring of degradation products .

- Thermal Stability: Melting points (e.g., 78–80°C ) and thermogravimetric analysis (TGA) determine decomposition thresholds.

Advanced: How can researchers resolve synthetic challenges, such as low yields in acetylation steps?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.